2-(4-bromobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
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Description
2-(4-bromobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a useful research compound. Its molecular formula is C18H15BrN4O2 and its molecular weight is 399.248. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound belongs to the class of 1,2,4-triazines . Compounds in this class have been studied for various applications, including as energetic materials and in the development of new OLEDs . .
Mode of action
The mode of action of 1,2,4-triazines can vary widely depending on their specific structure and functional groups. Some 1,2,4-triazines have been found to exhibit thermally activated delayed fluorescence (TADF) and aggregation-induced emission enhancement (AIEE) properties .
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Other 1,2,4-triazines have been used in the synthesis of energetic materials , suggesting they might interact with combustion or detonation pathways.
Result of action
Some 1,2,4-triazines have been found to have excellent detonation performance , suggesting they might cause significant physical changes in their environment.
Action environment
The action of this compound could be influenced by various environmental factors. For example, some 1,2,4-triazines have been found to have excellent thermal stability , suggesting they might be resistant to degradation at high temperatures.
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O2/c19-14-8-6-13(7-9-14)12-23-17(25)16(24)22-11-10-21(18(22)20-23)15-4-2-1-3-5-15/h1-9H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPSLUULBGELMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=O)N(N=C2N1C3=CC=CC=C3)CC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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